![molecular formula C16H21N3O2S2 B2536886 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235151-91-3](/img/structure/B2536886.png)
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
“N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
Researchers have designed novel indolyl and oxochromenyl xanthenone derivatives as anti-HIV-1 agents .
Antitubercular Potential
Indole-based compounds have been explored for their antitubercular activity:
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide , N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide , and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited higher activity than the standard drug PZA against Mycobacterium tuberculosis .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown promise as antimicrobial agents, including activity against tuberculosis.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to advance with the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-23(21,16-2-1-6-17-11-16)18-10-14-3-7-19(8-4-14)12-15-5-9-22-13-15/h1-2,5-6,9,11,13-14,18H,3-4,7-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSCWOFSLBTHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide |
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